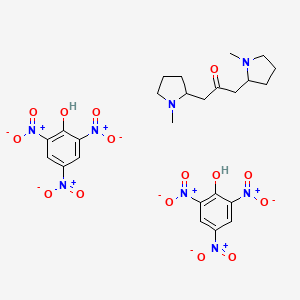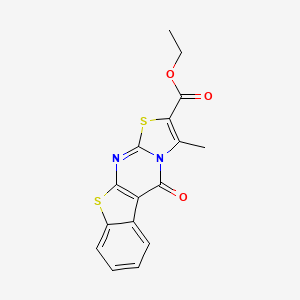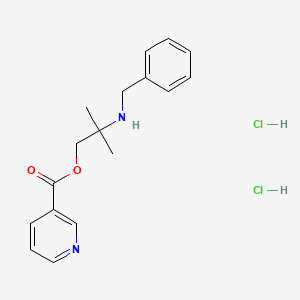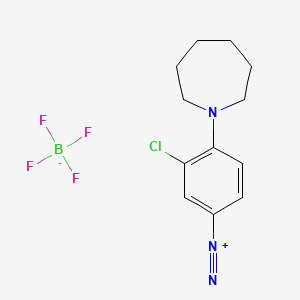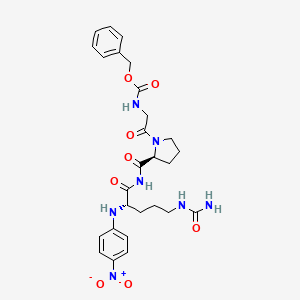
Sodium 2-(4-((2,4-dihydroxy-5-(phenylazo)phenyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(4-((2,4-dihydroxy-5-(phenylazo)phenyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate is a complex organic compound known for its vibrant color and unique chemical properties. It is commonly used in various industrial applications, particularly in the dye and pigment industry due to its stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(4-((2,4-dihydroxy-5-(phenylazo)phenyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate typically involves a multi-step process. The initial step often includes the diazotization of 2,4-dihydroxy-5-(phenylazo)aniline, followed by coupling with 4-aminobenzene-6-methylbenzothiazole-7-sulphonic acid. The reaction is carried out under controlled conditions, usually in an acidic medium, to ensure the formation of the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves precise control of temperature, pH, and reaction time to maximize yield and purity. The final product is then purified through crystallization or other separation techniques to obtain the high-purity compound required for commercial applications.
化学反応の分析
Types of Reactions
Sodium 2-(4-((2,4-dihydroxy-5-(phenylazo)phenyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions to achieve substitution.
Major Products Formed
Oxidation: Products vary based on the extent of oxidation but may include quinones and other oxidized aromatic compounds.
Reduction: Typically results in the formation of aromatic amines.
Substitution: Leads to the formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Sodium 2-(4-((2,4-dihydroxy-5-(phenylazo)phenyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate is widely used in scientific research due to its unique properties:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications, including its use as a diagnostic agent.
Industry: Utilized in the production of high-quality dyes and pigments for textiles, plastics, and other materials.
作用機序
The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo groups in the compound can form stable complexes with metals, which can be used in catalysis and other chemical processes. Additionally, the compound’s ability to undergo redox reactions makes it useful in various applications, including as an antioxidant or pro-oxidant in different contexts.
類似化合物との比較
Similar Compounds
- Sodium 2-(4-((2,4-dihydroxy-5-(phenylazo)phenyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate
- Sodium 2-(4-((2,4-dihydroxy-5-(phenylazo)phenyl)azo)phenyl)-benzothiazole-7-sulphonate
- Sodium 2-(4-((2,4-dihydroxy-5-(phenylazo)phenyl)azo)phenyl)-6-methylbenzothiazole-5-sulphonate
Uniqueness
The unique structure of this compound, particularly the presence of both azo and benzothiazole groups, gives it distinct properties compared to similar compounds. Its stability, intense coloration, and ability to form complexes with metals make it particularly valuable in various applications.
特性
CAS番号 |
85188-16-5 |
|---|---|
分子式 |
C26H18N5NaO5S2 |
分子量 |
567.6 g/mol |
IUPAC名 |
sodium;2-[4-[(2,4-dihydroxy-5-phenyldiazenylphenyl)diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C26H19N5O5S2.Na/c1-15-7-12-19-24(25(15)38(34,35)36)37-26(27-19)16-8-10-18(11-9-16)29-31-21-13-20(22(32)14-23(21)33)30-28-17-5-3-2-4-6-17;/h2-14,32-33H,1H3,(H,34,35,36);/q;+1/p-1 |
InChIキー |
GNMOJAWGQFUNIW-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=C(C=C(C(=C4)N=NC5=CC=CC=C5)O)O)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



